molecular formula C8H17FN2 B15254366 1-Ethyl-4-(2-fluoroethyl)piperazine

1-Ethyl-4-(2-fluoroethyl)piperazine

Cat. No.: B15254366
M. Wt: 160.23 g/mol
InChI Key: AVDMWWIAKMCQIU-UHFFFAOYSA-N
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Description

1-Ethyl-4-(2-fluoroethyl)piperazine is an organic compound with the molecular formula C8H17FN2. It features a piperazine ring substituted with an ethyl group and a fluoroethyl group.

Chemical Reactions Analysis

1-Ethyl-4-(2-fluoroethyl)piperazine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include bases like DBU, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Ethyl-4-(2-fluoroethyl)piperazine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-Ethyl-4-(2-fluoroethyl)piperazine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

1-Ethyl-4-(2-fluoroethyl)piperazine can be compared with other piperazine derivatives, such as:

  • 1-Methyl-4-(2-fluoroethyl)piperazine
  • 1-Ethyl-4-(2-chloroethyl)piperazine
  • 1-Ethyl-4-(2-bromoethyl)piperazine

These compounds share similar structural features but differ in their substituents, leading to variations in their chemical reactivity and biological activity. The uniqueness of this compound lies in its specific substitution pattern, which can influence its interactions and applications .

Properties

Molecular Formula

C8H17FN2

Molecular Weight

160.23 g/mol

IUPAC Name

1-ethyl-4-(2-fluoroethyl)piperazine

InChI

InChI=1S/C8H17FN2/c1-2-10-5-7-11(4-3-9)8-6-10/h2-8H2,1H3

InChI Key

AVDMWWIAKMCQIU-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(CC1)CCF

Origin of Product

United States

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